6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-
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Overview
Description
6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline moiety. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by cyclization and subsequent functionalization to introduce the quinoline moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various quinazoline and quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of kinases and other signaling molecules, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.
Uniqueness
What sets 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)- apart is its dual functionality, combining the properties of both quinazoline and quinoline moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-quinolin-3-ylquinazoline-6-carboxamide |
InChI |
InChI=1S/C20H16N4O3/c1-23-17-8-7-13(10-15(17)19(26)24(2)20(23)27)18(25)22-14-9-12-5-3-4-6-16(12)21-11-14/h3-11H,1-2H3,(H,22,25) |
InChI Key |
FRNPHLWURKHDGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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